Cas no 99045-19-9 (4-Benzyloxy-3,5-difluorophenol)

4-Benzyloxy-3,5-difluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-Benzyloxy-3,5-difluorophenol
- 3,5-Difluoro-4-(phenylmethoxy)phenol
- 3,5-difluoro-4-phenylmethoxyphenol
- 4-(Benzyloxy)-3,5-difluorophenol
- A1-10880
- E98084
- 99045-19-9
- SCHEMBL9823890
- 4-Benzyloxy-3,5-difluoro-phenol
- MFCD29044713
- DB-340047
- PCTUISSPYKBYNK-UHFFFAOYSA-N
- Phenol, 3,5-difluoro-4-(phenylmethoxy)-
-
- インチ: InChI=1S/C13H10F2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
- InChIKey: PCTUISSPYKBYNK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=C2F)O)F
計算された属性
- せいみつぶんしりょう: 236.06488588g/mol
- どういたいしつりょう: 236.06488588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 42-44 ºC
- ようかいど: ほとんど溶けない(0.019 g/l)(25ºC)、
4-Benzyloxy-3,5-difluorophenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Benzyloxy-3,5-difluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI65804-1g |
4-(benzyloxy)-3,5-difluorophenol |
99045-19-9 | 96% | 1g |
$358.00 | 2024-07-18 | |
A2B Chem LLC | AI65804-250mg |
4-(benzyloxy)-3,5-difluorophenol |
99045-19-9 | 97% | 250mg |
$180.00 | 2024-05-20 | |
abcr | AB604133-250mg |
4-(Benzyloxy)-3,5-difluorophenol; . |
99045-19-9 | 250mg |
€248.90 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750982-1g |
4-(Benzyloxy)-3,5-difluorophenol |
99045-19-9 | 98% | 1g |
¥2875.00 | 2024-04-23 | |
abcr | AB604133-10g |
4-(Benzyloxy)-3,5-difluorophenol; . |
99045-19-9 | 10g |
€2430.00 | 2024-07-19 | ||
A2B Chem LLC | AI65804-500mg |
4-(benzyloxy)-3,5-difluorophenol |
99045-19-9 | 97% | 500mg |
$242.00 | 2024-05-20 | |
Aaron | AR00IKWO-1g |
Phenol, 3,5-difluoro-4-(phenylmethoxy)- |
99045-19-9 | 95% | 1g |
$472.00 | 2025-02-12 | |
Aaron | AR00IKWO-500mg |
Phenol, 3,5-difluoro-4-(phenylmethoxy)- |
99045-19-9 | 95% | 500mg |
$355.00 | 2025-02-12 | |
abcr | AB604133-1g |
4-(Benzyloxy)-3,5-difluorophenol; . |
99045-19-9 | 1g |
€444.60 | 2024-07-19 | ||
A2B Chem LLC | AI65804-5g |
4-(benzyloxy)-3,5-difluorophenol |
99045-19-9 | 96% | 5g |
$1054.00 | 2024-07-18 |
4-Benzyloxy-3,5-difluorophenol 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
4-Benzyloxy-3,5-difluorophenolに関する追加情報
4-Benzyloxy-3,5-difluorophenol (CAS No. 99045-19-9): A Versatile Fluorinated Phenolic Compound in Modern Chemistry
4-Benzyloxy-3,5-difluorophenol (CAS 99045-19-9) is a fluorinated phenolic derivative that has gained significant attention in pharmaceutical and material science research. This compound, characterized by its benzyl-protected hydroxyl group and difluorinated aromatic ring, serves as a crucial building block in organic synthesis. The strategic placement of fluorine atoms at the 3- and 5-positions of the phenolic ring enhances its electronic properties, making it particularly valuable for designing advanced materials and bioactive molecules.
The growing interest in fluorinated organic compounds stems from their unique physicochemical properties. Researchers frequently search for "difluorophenol derivatives applications" and "benzyloxy phenol synthesis," reflecting the compound's relevance in contemporary chemistry. 4-Benzyloxy-3,5-difluorophenol demonstrates improved stability compared to non-fluorinated analogs, a feature that answers common queries about "how does fluorination affect phenol reactivity." Its lipophilicity and metabolic stability make it particularly interesting for medicinal chemistry applications.
In pharmaceutical research, this compound serves as a key intermediate for developing enzyme inhibitors and receptor modulators. The presence of fluorine atoms allows for precise tuning of molecular interactions, addressing frequent search terms like "fluorine in drug design" and "phenolic compounds in medicine." Recent studies highlight its potential in creating selective kinase inhibitors, particularly for targets involved in inflammatory pathways. The benzyl protecting group offers synthetic flexibility, enabling controlled deprotection during multi-step syntheses.
Material scientists value 4-Benzyloxy-3,5-difluorophenol for developing advanced polymers with enhanced thermal stability. The compound's ability to participate in cross-coupling reactions makes it valuable for creating fluorinated polyethers and high-performance resins. These applications respond to trending searches about "fluorinated materials for electronics" and "heat-resistant polymer additives." The difluorophenol moiety contributes to reduced crystallinity in polymers while maintaining mechanical strength.
Synthetic protocols for 4-Benzyloxy-3,5-difluorophenol typically involve electrophilic aromatic fluorination followed by benzyl protection. This process addresses common laboratory questions about "how to introduce fluorine to aromatic rings" and "protecting group strategies for phenols." Modern approaches utilize transition metal catalysis to achieve higher yields and selectivity, reflecting the industry's shift toward green chemistry principles. The compound's synthesis often appears in discussions about "sustainable fluorination methods."
Analytical characterization of 99045-19-9 typically involves NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC purity analysis. These techniques verify the compound's identity and quality, responding to frequent searches about "how to analyze fluorinated compounds." The distinct fluorine chemical shifts provide valuable structural information, while chromatographic methods ensure the absence of synthetic byproducts.
The commercial availability of 4-Benzyloxy-3,5-difluorophenol has increased significantly, with suppliers offering various packaging scales from milligram to kilogram quantities. Market trends show growing demand for this intermediate, particularly from contract research organizations and academic laboratories. Price fluctuations often correlate with raw material costs for fluorination reagents and benzyl derivatives, topics frequently searched by procurement specialists.
Storage and handling recommendations for CAS 99045-19-9 emphasize protection from moisture and light exposure to maintain stability. Proper storage conditions answer common queries about "how to store fluorophenol compounds." The compound typically ships as a white to off-white crystalline powder at room temperature, with stability data indicating excellent shelf life when stored correctly.
Future research directions for 4-Benzyloxy-3,5-difluorophenol include exploration of its photophysical properties for OLED applications and investigation of its biological activity profiles. These potential applications align with trending scientific searches about "fluorinated materials for optoelectronics" and "phenolic compounds with biological activity." The compound's versatility ensures its continued importance in both academic research and industrial applications across multiple chemistry disciplines.
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